Clopamide
Overview
Description
Clopamide is a piperidine diuretic compound with the chemical formula C14H20ClN3O3S and a molar mass of 345.84 g·mol−1 . It is commonly used as an oral diuretic agent with antihypertensive activity . This compound is categorized as a thiazide-like diuretic and works similarly to thiazide diuretics .
Mechanism of Action
Target of Action
Clopamide is a thiazide-like diuretic . Its primary target is the sodium-chloride symporter located in the distal convoluted tubule (DCT) of the nephron in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
This compound works by inhibiting the sodium-chloride symporter in the DCT . It selectively binds at the chloride binding site of the symporter on the luminal (interior) side, interfering with the reabsorption of sodium chloride . This action leads to an equiosmolar excretion of water along with sodium chloride .
Biochemical Pathways
The inhibition of the sodium-chloride symporter disrupts the normal reabsorption process in the kidneys. This disruption leads to increased excretion of sodium and chloride ions, and consequently, water
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Clopamide works in a similar way as the thiazide diuretics do. It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter . This compound selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side and thus interferes with the reabsorption of sodium chloride .
Cellular Effects
The primary cellular effect of this compound is the inhibition of the sodium-chloride symporter in the kidneys. This inhibition interferes with the reabsorption of sodium chloride, causing an equi osmolar excretion of water along with sodium chloride . This effect on the cells of the nephron contributes to its diuretic and antihypertensive properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding at the chloride binding site of the sodium-chloride symporter in the PCT cells on the luminal side . This binding interferes with the reabsorption of sodium chloride, leading to an increase in the excretion of water along with sodium chloride .
Subcellular Localization
Given its mechanism of action, this compound likely localizes to the luminal side of the PCT cells in the nephron of the kidneys where it binds to the sodium-chloride symporter .
Preparation Methods
The synthesis of clopamide involves the formation of its key functional groups: a piperidine ring and a sulfamoylbenzamide group . The synthetic route typically includes the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of Sulfamoylbenzamide Group: The sulfamoylbenzamide group is introduced through sulfonation and subsequent amide formation reactions.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Clopamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups of this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Clopamide has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of crystal structures and polymorphs.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: This compound is used in the pharmaceutical industry for the development of diuretic medications.
Comparison with Similar Compounds
Clopamide is similar to other thiazide-like diuretics, such as hydrochlorothiazide and chlorthalidone . this compound has a unique chemical structure with a piperidine ring and a sulfamoylbenzamide group, which distinguishes it from other diuretics . This unique structure contributes to its specific pharmacological properties and therapeutic applications .
Similar compounds include:
- Hydrochlorothiazide
- Chlorthalidone
- Indapamide
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological effects .
Properties
IUPAC Name |
4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHRAWDUMTPSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022847 | |
Record name | Clopamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-54-4 | |
Record name | Clopamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clopamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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